molecular formula C26H34O B12695023 2,12-Dibenzylcyclododecanone CAS No. 49709-14-0

2,12-Dibenzylcyclododecanone

Cat. No.: B12695023
CAS No.: 49709-14-0
M. Wt: 362.5 g/mol
InChI Key: GSLUYSCGNNQCCY-UHFFFAOYSA-N
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Description

2,12-Dibenzylcyclododecanone is a cyclic ketone derivative featuring a 12-membered carbon ring (cyclododecanone) with benzyl groups substituted at the 2- and 12-positions. The compound’s structure combines the steric effects of the bulky benzyl groups with the electronic properties of the ketone moiety, making it a subject of interest in organic synthesis and materials science. For example, cyclododecanone derivatives are often studied for their conformational flexibility and applications in catalysis or polymer chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49709-14-0

Molecular Formula

C26H34O

Molecular Weight

362.5 g/mol

IUPAC Name

2,12-dibenzylcyclododecan-1-one

InChI

InChI=1S/C26H34O/c27-26-24(20-22-14-8-6-9-15-22)18-12-4-2-1-3-5-13-19-25(26)21-23-16-10-7-11-17-23/h6-11,14-17,24-25H,1-5,12-13,18-21H2

InChI Key

GSLUYSCGNNQCCY-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(C(=O)C(CCCC1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,12-Dibenzylcyclododecanone can be synthesized using cyclododecanone as the starting material. The synthesis involves the introduction of benzyl groups at the 2nd and 12th positions of the cyclododecanone ring. This can be achieved through a series of reactions, including alkylation and subsequent purification steps. The reaction conditions typically involve the use of reagents such as benzyl chloride and a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,12-Dibenzylcyclododecanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ketone group in the cyclododecanone ring.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,12-Dibenzylcyclododecanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,12-Dibenzylcyclododecanone with structurally related compounds, focusing on molecular properties and applications. Data are derived from the provided evidence and analogous chemical principles:

Compound Molecular Formula CAS No. Key Properties Applications/Research Context
This compound C₂₆H₃₂O Not provided Hypothesized high steric bulk due to benzyl groups; potential conformational strain from cyclic structure. Catalyst design, polymer precursors (inferred) .
2-Dodecanone C₁₂H₂₄O 6175-49-1 Linear aliphatic ketone; melting point ≈ 27°C; used in flavoring agents and solvents . Industrial solvents, fragrance components .
2-Undecanone C₁₁H₂₂O 112-12-9 Methyl ketone with insect-repellent properties; boiling point ≈ 243°C . Agricultural pesticides, organic synthesis .
2-Tridecanone C₁₃H₂₆O 73125-63-0 Branched ketone with dimethoxy substituents; enhanced solubility in polar media . Specialty chemicals, intermediates in drug synthesis .

Key Differences:

Structural Complexity: this compound’s cyclic structure and benzyl substituents introduce steric hindrance and electronic effects absent in linear analogs like 2-Dodecanone or 2-Undecanone. This complexity may influence reactivity in catalytic systems . Linear ketones (e.g., 2-Dodecanone) exhibit simpler conformational profiles, favoring applications in bulk solvents or fragrances .

In contrast, 2-Tridecanone’s dimethoxy groups improve polarity and solubility .

Thermodynamic Behavior: Linear ketones (e.g., 2-Dodecanone) have well-documented phase-change data (e.g., enthalpy of vaporization = 64.2 kJ/mol ), whereas cyclic derivatives may exhibit higher melting points due to restricted molecular motion.

Research Findings and Limitations

  • Catalyst Design: Cyclic ketones like this compound are theorized to stabilize metal catalysts via steric shielding, though experimental validation is absent in the evidence .
  • Synthetic Challenges : Benzyl-substituted cyclic ketones may face synthesis hurdles (e.g., low yields due to ring strain), unlike linear analogs with straightforward preparation routes .
  • Data Gaps: No direct studies on this compound were found in the evidence, necessitating extrapolation from related compounds.

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